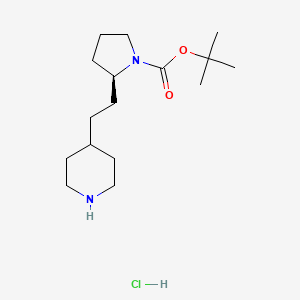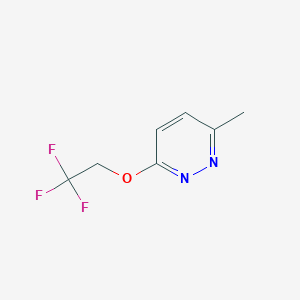![molecular formula C18H23FN4O3S2 B2940109 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone CAS No. 1214820-59-3](/img/structure/B2940109.png)
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for their antibacterial activity by the agar diffusion method . Three of them were found to be active .科学的研究の応用
Antiproliferative Activity
A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle closely related to the compound . Although not the exact compound, the research highlighted the antiproliferative activity of similar heterocyclic compounds and their potential in drug discovery, especially in targeting cancer cells. The study emphasizes the importance of molecular structure and intermolecular interactions in determining the biological activity of such compounds (Prasad et al., 2018).
Microwave-Assisted Synthesis
Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related compounds through microwave-assisted Fries rearrangement. This method highlights the importance of catalyst- and solvent-free conditions in the synthesis of complex organic molecules, potentially including the compound of interest. Such techniques can improve the efficiency and sustainability of producing pharmacologically relevant molecules (Moreno-Fuquen et al., 2019).
Antipsychotic Potential
Raviña et al. (2000) investigated a series of novel butyrophenones for their antipsychotic potential, which included compounds with structural motifs similar to the compound . This research demonstrates the potential application of such compounds in developing new treatments for psychiatric disorders, emphasizing the role of dopamine and serotonin receptors in their pharmacological activity (Raviña et al., 2000).
Anticonvulsant Agents
Malik and Khan (2014) explored the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. Although focusing on slightly different chemical entities, the study underscores the broader application of complex heterocycles in neurological disorders. The research provides a basis for the potential use of the compound in modulating ion channels to treat epilepsy or related conditions (Malik & Khan, 2014).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including compounds with benzothiazole substructures similar to the compound , and evaluated their antimicrobial activity. This study highlights the potential application of such compounds in combating bacterial and fungal infections, providing a pathway for the development of new antimicrobial agents (Patel et al., 2011).
将来の方向性
特性
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S2/c1-28(25,26)23-7-3-2-4-15(23)17(24)21-8-10-22(11-9-21)18-20-14-6-5-13(19)12-16(14)27-18/h5-6,12,15H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDZOWWJJAJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)
![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)
![10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940036.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)



